

# Leitfaden zur Derivatisierung von 6-Fluoronicotinsäure für biologische Assays

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Fluoronicotinic acid

Cat. No.: B1295920

[Get Quote](#)

Anwendungshinweise und Protokolle

Verfasst von: Einem Senior Application Scientist

## Zusammenfassung

Diese technische Anleitung bietet detaillierte Protokolle und Einblicke in die Derivatisierung von 6-Fluoronicotinsäure, einer vielseitigen Bausteinkomponente für die Entwicklung von biologisch aktiven Molekülen und Sonden. Wir behandeln die wichtigsten Methoden zur Umwandlung der Carbonsäuregruppe in Amide und Ester, die für den Einsatz in biologischen Assays, einschließlich, aber nicht beschränkt auf, die Entwicklung von Inhibitoren für kleine Moleküle und fortschrittliche Bildgebungsmittel, entscheidend sind. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefes Verständnis der zugrunde liegenden chemischen Prinzipien sowie praktische, schrittweise Anleitungen für eine erfolgreiche Synthese und Charakterisierung vermitteln.

## Einführung: Die strategische Bedeutung von 6-Fluoronicotinsäure

6-Fluoronicotinsäure (CAS 403-45-2) ist ein wertvoller fluorierter Baustein in der modernen medizinischen Chemie.<sup>[1]</sup> Als Derivat der Nicotinsäure bietet sie einen vielseitigen Pyridinkern, der sowohl mit einem Fluoratom als auch mit einer Carbonsäuregruppe funktionalisiert ist.<sup>[1]</sup> Diese duale Funktionalität ermöglicht eine breite Palette von chemischen Modifikationen und

Konjugationen, was sie zu einem idealen Ausgangsmaterial für die Synthese komplexer Moleküle macht.[1]

Das Fluoratom ist von besonderer Bedeutung. Seine hohe Elektronegativität kann die elektronischen Eigenschaften des Pyridinrings modulieren und potenziell die Wechselwirkung mit biologischen Zielmolekülen verbessern.[2] Darüber hinaus ist bekannt, dass die Einführung von Fluor in Moleküle die metabolische Stabilität und die Lipophilie erhöht, was bei der Entwicklung von Arzneimitteln sehr wünschenswerte Eigenschaften sind.[1][3]

Die Carbonsäuregruppe ist der primäre Angriffspunkt für die Derivatisierung und ermöglicht die Kopplung der 6-Fluoronicotinsäure an andere Moleküle durch die Bildung von Amid- oder Esterbindungen. Diese Fähigkeit, als molekulares Gerüst zu dienen, macht sie zu einer Schlüsselkomponente bei der Synthese von:

- PET-Tracern (Positronen-Emissions-Tomographie): Nach der Markierung mit Fluor-18 können Derivate der 6-Fluoronicotinsäure zur Visualisierung und Quantifizierung biologischer Prozesse in vivo verwendet werden, was für die Früherkennung von Krankheiten und die Überwachung des Therapieansprechens entscheidend ist.[1]
- Biologisch aktive Verbindungen: Durch die Einbindung in größere molekulare Gerüste werden Derivate auf ihr Potenzial in der Onkologieforschung und als antimykotische oder antibakterielle Mittel untersucht.[1][4][5]
- Biokonjugate: Die Carbonsäuregruppe ermöglicht die kovalente Anbindung an Proteine, Peptide und andere Biomoleküle für eine Vielzahl von diagnostischen und therapeutischen Anwendungen.

Dieser Leitfaden konzentriert sich auf die praktischen Aspekte der Umwandlung der Carbonsäuregruppe von 6-Fluoronicotinsäure in Amide und Ester, um ihre Nützlichkeit in diesen vielfältigen biologischen Assays zu erschließen.

## Amid-Synthese: Bildung der Peptidbindung

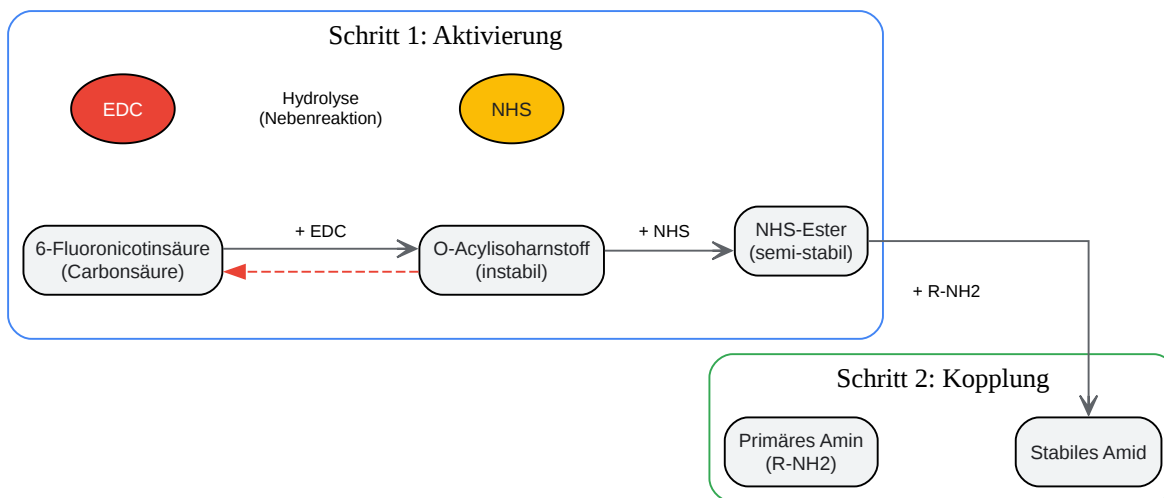
Die Bildung einer Amidbindung ist eine der grundlegendsten und am weitesten verbreiteten Reaktionen in der medizinischen Chemie.[6] Sie erfordert die Aktivierung der Carbonsäure, um sie für den nukleophilen Angriff durch ein Amin empfänglich zu machen.

## Die Wahl des richtigen Kupplungsreagenzes: Einblicke aus der Praxis

Die Wahl des Kupplungsreagenzes ist entscheidend und hängt von den Substraten, den gewünschten Reaktionsbedingungen und den Kosten ab.<sup>[7]</sup> Für die Kopplung von 6-Fluoronicotinsäure werden üblicherweise Carbodiimid- und Oniumsalz-basierte Reagenzien verwendet.

Kupplungsreagenz	Klasse	Hauptvorteile	Überlegungen
EDC	Carbodiimid	Wasserlöslich; einfache Entfernung von Nebenprodukten durch wässrige Aufarbeitung. <sup>[4]</sup>	Bildet ein instabiles O-Acylisoharnstoff-Zwischenprodukt; erfordert oft einen Zusatzstoff (z. B. NHS) zur Stabilisierung. <sup>[4]</sup>
HATU	Oniumsalz (Aminium)	Hohe Reaktivität, besonders bei gehinderten Aminen; geringe Racemisierung; schnelle Reaktionszeiten. <sup>[8][9]</sup>	Teurer als EDC; kann bei Überschuss zu Guanidinylierung des Amins führen. <sup>[9]</sup>
HBTU	Oniumsalz (Aminium)	Effizient und weit verbreitet; geringe Racemisierung bei Zugabe von HOBT. <sup>[8]</sup>	Etwas weniger reaktiv als HATU. <sup>[8]</sup>

Expertise & Erfahrung: Für die meisten Standard-Amidierungen von 6-Fluoronicotinsäure bietet die EDC/NHS-Kopplung ein robustes und kostengünstiges Verfahren. Die zweistufige Vorgehensweise, bei der zunächst der NHS-Ester gebildet wird, minimiert Nebenreaktionen und ist besonders vorteilhaft, wenn entweder die Säure oder das Amin wertvoll ist. Bei sterisch gehinderten oder elektronisch armen Aminen, bei denen EDC/NHS möglicherweise versagt, ist HATU aufgrund seiner überlegenen Reaktivität das Mittel der Wahl.<sup>[6][9]</sup>



[Click to download full resolution via product page](#)

Abbildung 1: Workflow der zweistufigen EDC/NHS-Amidkopplung.

## Detailliertes Protokoll: EDC/NHS-Kopplung von 6-Fluoronicotinsäure mit einem primären Amin

Dieses Protokoll beschreibt ein allgemeines zweistufiges Verfahren. Die Optimierung kann je nach den spezifischen Eigenschaften desamins erforderlich sein.

Materialien und Reagenzien:

- 6-Fluoronicotinsäure
- Primäres Amin (1,0 - 1,2 Äquivalente)
- EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid) (1,1 - 1,5 Äquivalente)
- NHS (N-Hydroxysuccinimid) (1,1 - 1,5 Äquivalente)

- Wasserfreies aprotisches Lösungsmittel (z. B. DMF, DCM)
- Tertiäre Base (z. B. DIPEA oder Triethylamin, 2,0 - 3,0 Äquivalente)
- Standardreagenzien für die Aufarbeitung (z. B. 1N HCl, gesättigte NaHCO<sub>3</sub>-Lösung, Sole, Ethylacetat, wasserfreies Na<sub>2</sub>SO<sub>4</sub> oder MgSO<sub>4</sub>)

Protokoll:

- Aktivierung der Carbonsäure:
  - Lösen Sie 6-Fluoronicotinsäure (1,0 Äquiv.) und NHS (1,2 Äquiv.) in wasserfreiem DMF oder DCM in einem Rundkolben unter Inertgasatmosphäre (N<sub>2</sub> oder Ar).
  - Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
  - Fügen Sie EDC·HCl (1,2 Äquiv.) portionsweise unter Rühren hinzu.
  - Lassen Sie die Reaktion 15-30 Minuten bei 0 °C rühren, um den aktivierten NHS-Ester zu bilden.[\[10\]](#) Der Fortschritt kann durch TLC überwacht werden, indem das Verschwinden des Ausgangsmaterials verfolgt wird.
- Amidkopplung:
  - Lösen Sie in einem separaten Kolben das primäre Amin (1,1 Äquiv.) und DIPEA (2,5 Äquiv.) in einer kleinen Menge wasserfreiem DMF oder DCM.
  - Fügen Sie die Aminlösung tropfenweise zu der gekühlten Lösung des aktivierten Esters hinzu.
  - Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2 bis 18 Stunden. Der Reaktionsfortschritt wird durch TLC oder LC-MS überwacht, bis die Ausgangsmaterialien verbraucht sind.[\[7\]](#)
- Aufarbeitung und Reinigung:
  - Nach Abschluss der Reaktion die Reaktionsmischung mit Ethylacetat verdünnen.

- Waschen Sie die organische Phase nacheinander mit 1N HCl (zur Entfernung von überschüssiger Base), gesättigter wässriger  $\text{NaHCO}_3$ -Lösung (zur Entfernung von überschüssiger Säure und NHS) und Sole.
- Trocknen Sie die organische Schicht über wasserfreiem  $\text{Na}_2\text{SO}_4$  oder  $\text{MgSO}_4$ , filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
- Reinigen Sie das Rohprodukt durch Flash-Säulenchromatographie an Kieselgel, um das reine Amid zu erhalten.

Vertrauenswürdigkeit: Dieses zweistufige Protokoll ist ein selbstvalidierendes System. Die Trennung der Aktivierungs- und Kopplungsschritte, auch wenn sie im selben Gefäß stattfinden, erhöht die Kontrolle. Die wässrige Aufarbeitung ist entscheidend für die Entfernung der wasserlöslichen Reagenzien (EDC, NHS) und Nebenprodukte (EDC-Harnstoff), was die anschließende chromatographische Reinigung vereinfacht.[\[4\]](#)

## Ester-Synthese: Maskierung der Carbonsäure oder Erstellung von Biokonjugations-Zwischenprodukten

Die Umwandlung von 6-Fluoronicotinsäure in ihre Esterderivate ist für verschiedene Zwecke von entscheidender Bedeutung. Einfache Alkylester (z. B. Methyl- oder Ethylester) dienen oft als geschützte Formen der Carbonsäure während mehrstufiger Synthesen oder als Substrate in Screening-Assays. Aktivierte Ester, wie Tetrafluorphenylester (TFP), sind wichtige Zwischenprodukte für die Biokonjugation.

### Die Wahl des richtigen aktivierten Esters: TFP vs. NHS

Für die Biokonjugation, bei der Reaktionen typischerweise in wässrigen Puffern durchgeführt werden, ist die Stabilität des aktivierten Esters gegenüber Hydrolyse von größter Bedeutung.

- NHS-Ester: Der traditionelle Standard. Sie sind reaktiv gegenüber primären Aminen, aber auch anfällig für die Hydrolyse, insbesondere bei neutralem oder leicht basischem pH-Wert. [\[11\]](#)
- TFP-Ester: Eine robustere Alternative. TFP-Ester zeigen eine deutlich höhere Stabilität gegenüber Hydrolyse in wässrigen Puffern, insbesondere bei pH-Werten über 7,5.[\[1\]](#)[\[11\]](#)

Diese erhöhte Stabilität wird der elektronenziehenden Natur der Tetrafluorphenylgruppe zugeschrieben.[1]

Expertise & Erfahrung: Die höhere Stabilität von TFP-Estern führt direkt zu einer höheren Konjugationseffizienz und besseren Reproduzierbarkeit.[1] Für wertvolle Biomoleküle oder wenn Reaktionen bei leicht basischem pH-Wert (zur Gewährleistung deprotonierter primärer Amine) erforderlich sind, stellen TFP-Ester die überlegene Wahl dar.[10][12]

## Detailliertes Protokoll: Synthese von Methyl-6-fluornicotinat

Dieses Protokoll beschreibt eine einfache und effiziente Methode zur Synthese des Methylesters, die für Screening-Bibliotheken oder als Zwischenprodukt nützlich ist.

Materialien und Reagenzien:

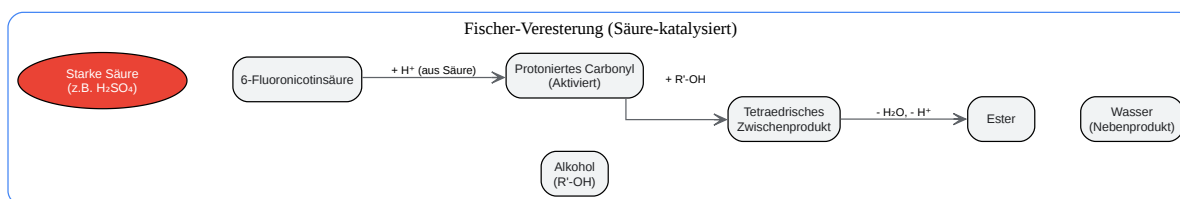
- 6-Fluoronicotinsäure
- Methanol (MeOH)
- (Trimethylsilyl)diazomethan (2 M Lösung in Diethylether)
- Geeignete Glaswaren für die Reaktion unter Inertgasatmosphäre

Protokoll:

- Reaktionsaufbau:
  - Lösen Sie 6-Fluoronicotinsäure (z. B. 255 mg, 1,32 mmol) in Methanol (5 mL) in einem geeigneten Reaktionsgefäß bei Raumtemperatur.[13]
- Reaktion:
  - Fügen Sie langsam (trimethylsilyl)diazomethan (4,0 mL einer 2 M Lösung in Ether, 8,0 mmol) zu der gerührten Lösung hinzu. Es wird Gasentwicklung (N<sub>2</sub>) beobachtet.
  - Rühren Sie die Reaktionsmischung 30 Minuten lang bei Raumtemperatur.[13]

- Aufarbeitung:
  - Konzentrieren Sie die Reaktionsmischung unter reduziertem Druck, um das Lösungsmittel und überschüssiges Reagenz zu entfernen.
  - Das resultierende Methyl-6-fluornicotinat kann oft ohne weitere Reinigung verwendet werden.[13] Falls erforderlich, kann eine schnelle Reinigung durch eine kurze Kieselgelsäule erfolgen.

Vertrauenswürdigkeit: Die Reaktion ist in der Regel sauber und schnell. Die Überwachung durch TLC (unter Verwendung eines geeigneten Lösungsmittelsystems wie Ethylacetat/Hexan) kann den vollständigen Verbrauch der Ausgangs-Carbonsäure bestätigen. Die Charakterisierung des Produkts durch NMR und MS validiert die erfolgreiche Synthese.



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachter Mechanismus der Fischer-Veresterung.

## Charakterisierung der Derivate

Eine ordnungsgemäße Charakterisierung ist unerlässlich, um die Identität und Reinheit der synthetisierten Derivate zu bestätigen. HPLC, LC-MS und NMR-Spektroskopie sind die primären Werkzeuge für diese Aufgabe.

## Chromatographische Analyse



- HPLC (Hochleistungsflüssigkeitschromatographie): Eine Umkehrphasen-HPLC-Methode ist ideal zur Beurteilung der Reinheit und zur Überwachung des Reaktionsfortschritts.<sup>[14]</sup> Typischerweise wird eine C18-Säule mit einem Gradienten aus Wasser und Acetonitril (beide enthalten oft 0,1 % TFA oder Ameisensäure) verwendet. Das Derivat sollte eine andere Retentionszeit als die Ausgangs-6-Fluoronicotinsäure aufweisen.
- LC-MS (Flüssigkeitschromatographie-Massenspektrometrie): Diese Technik bestätigt die Identität des Produkts, indem sie das Molekulargewicht liefert. Für 6-Fluoronicotinsäure-Derivate ist die Elektrospray-Ionisation (ESI) im positiven Modus üblich, wobei der  $[M+H]^+$ -Peak beobachtet wird.<sup>[14]</sup>

## NMR-Spektroskopie

Die NMR-Spektroskopie liefert detaillierte strukturelle Informationen.

Verbindung	Typische $^1\text{H}$ -NMR-Verschiebungen (DMSO- $d_6$ )	Typische $^{13}\text{C}$ -NMR-Verschiebungen
6-Fluoronicotinsäure	$\delta$ ~8.8 (d), ~8.5 (td), ~7.4 (dd) ppm	C=O bei ~165 ppm
Methyl-6-fluornicotinat	Aromatische Protonen wie oben; Singulett bei $\delta$ ~3.9 ppm (3H) für die -OCH <sub>3</sub> -Gruppe. <sup>[13]</sup>	C=O bei ~164 ppm; -OCH <sub>3</sub> bei ~53 ppm
N-Alkyl-6-fluornicotinamid	Aromatische Protonen wie oben; zusätzliche Signale im aliphatischen Bereich, die der Alkylgruppe des Amins entsprechen. Das Amid-NH-Proton erscheint typischerweise als breites Singulett oder Triplett.	C=O bei ~163-164 ppm

Expertise & Erfahrung: Bei der  $^1\text{H}$ -NMR-Analyse von Methylestern ist das Auftreten eines neuen Singuletts, das bei ~3,9 ppm in 3 Protonen integriert, ein starker Hinweis auf eine

erfolgreiche Veresterung.[13] Bei Amiden ist die Verschiebung und Kopplung der Protonen auf dem Kohlenstoff neben dem Amidstickstoff diagnostisch. Die Überwachung des Verschwindens des breiten Carbonsäure-Protons (typischerweise >13 ppm) der Ausgangs-6-Fluoronicotinsäure ist ebenfalls ein zuverlässiger Indikator für den Reaktionsfortschritt.

## Schlussfolgerung

Die Derivatisierung von 6-Fluoronicotinsäure ist eine grundlegende Technik für die Entwicklung neuartiger Sonden und Therapeutika. Durch die sorgfältige Auswahl von Kupplungsreagenzien und Reaktionsbedingungen können Forscher effizient Amide und Ester mit einer Vielzahl von Funktionalitäten synthetisieren. Die in diesem Leitfaden beschriebenen Protokolle bieten robuste Ausgangspunkte für die Synthese und Charakterisierung dieser wertvollen Derivate. Ein gründliches Verständnis der zugrunde liegenden Mechanismen und der Gründe für die Wahl der experimentellen Verfahren, wie hier dargelegt, wird es Wissenschaftlern ermöglichen, diese Methoden erfolgreich auf ihre spezifischen Forschungs- und Entwicklungsziele anzuwenden.

## Referenzen

- **6-FLUORONICOTINIC ACID METHYL ESTER.** (2025). ChemicalBook. Verfügbar unter: --INVALID-LINK--
- A Head-to-Head Battle: TFP vs. NHS Esters for Amine-Reactive Bioconjugation. (2025). Benchchem. Verfügbar unter: --INVALID-LINK--
- CN115433122A - Preparation method of **6-fluoronicotinic acid**. (n.d.). Google Patents. Verfügbar unter: --INVALID-LINK--
- 6-Amino-2-fluoronicotinamide|CAS 175357-99-0. (n.d.). Benchchem. Verfügbar unter: --INVALID-LINK--
- Lockett, M. R., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. Verfügbar unter: --INVALID-LINK--
- A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--

- TFP esters in Reactive groups. (n.d.). Lumiprobe. Verfügbar unter: --INVALID-LINK--
- A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. (2008). PMC - NIH. Verfügbar unter: --INVALID-LINK--
- **6-Fluoronicotinic acid** synthesis. (n.d.). ChemicalBook. Verfügbar unter: --INVALID-LINK--
- How to synthesize **6-fluoronicotinic acid**. (2024). Guidechem. Verfügbar unter: --INVALID-LINK--
- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR Spectra. (n.d.). Verfügbar unter: --INVALID-LINK--
- Amide Synthesis. (n.d.). Fisher Scientific. Verfügbar unter: --INVALID-LINK--
- Coupling Reagents. (n.d.). Aapptec Peptides. Verfügbar unter: --INVALID-LINK--
- Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). Benchchem. Verfügbar unter: --INVALID-LINK--
- Spencer, P. A., & Spencer, J. (1996). Comparative study of methods to couple hindered peptides. PubMed - NIH. Verfügbar unter: --INVALID-LINK--
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Verfügbar unter: --INVALID-LINK--
- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. (2025). Benchchem. Verfügbar unter: --INVALID-LINK--
- Feasibility of a one-pot EDC coupling. (2024). Reddit. Verfügbar unter: --INVALID-LINK--
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
- <sup>1</sup>H NMR and <sup>13</sup>C NMR data for compounds 1 and 7. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--

- DELTA50: A Highly Accurate Database of Experimental <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). MDPI. Verfügbar unter: --INVALID-LINK--
- Derivatives in HPLC Analysis Techniques. (n.d.). Scribd. Verfügbar unter: --INVALID-LINK--
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Verfügbar unter: --INVALID-LINK--
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Verfügbar unter: --INVALID-LINK--
- **6-Fluoronicotinic acid** methyl ester. (n.d.). Echemi. Verfügbar unter: --INVALID-LINK--
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Verfügbar unter: --INVALID-LINK--
- <sup>13</sup>C NMR Spectrum (1D, 125 MHz, H<sub>2</sub>O, experimental) (HMDB0001406). (n.d.). HMDB. Verfügbar unter: --INVALID-LINK--
- Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Verfügbar unter: --INVALID-LINK--
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Verfügbar unter: --INVALID-LINK--
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents. Verfügbar unter: --INVALID-LINK--
- DELTA50: A Highly Accurate Database of Experimental <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). NSF Public Access Repository. Verfügbar unter: --INVALID-LINK--
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2013). NIH. Verfügbar unter: --INVALID-LINK--

- Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Verfügbar unter: --INVALID-LINK--
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Verfügbar unter: --INVALID-LINK--
- Ethyl 6-amino-5-bromonicotinate. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
- Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--
- Synthesis and Characterization of VO <sup>2+</sup> , Co <sup>2+</sup> , Ni <sup>2+</sup> , Cu <sup>2+</sup> and Zn <sup>2+</sup> Complexes of a Schiff base ligand derived from ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-. (2020). ResearchGate. Verfügbar unter: --INVALID-LINK--
- Synthesis and Characterization of Zirconia Supported Silicotungstic Acid for Ethyl Levulinate Production. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 14. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Leitfaden zur Derivatisierung von 6-Fluoronicotinsäure für biologische Assays]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295920#derivatization-of-6-fluoronicotinic-acid-for-biological-assays]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

